molecular formula C10H16O4 B1353290 (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate CAS No. 3205-35-4

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate

Cat. No.: B1353290
CAS No.: 3205-35-4
M. Wt: 200.23 g/mol
InChI Key: AIACXWOETVLBIA-YUMQZZPRSA-N
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Description

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and two ester functional groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid.

    Reduction: (1R,2R)-Dimethyl cyclohexane-1,2-diol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Its derivatives are studied for potential biological activity and pharmaceutical applications.

    Industrial Applications: It is used in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary widely depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate: The enantiomer of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate with similar chemical properties but different stereochemistry.

    (1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A similar compound with ethyl groups instead of methyl groups.

    (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylic acid: The corresponding diacid form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its methyl ester groups also provide distinct chemical properties compared to other similar compounds with different substituents.

Properties

CAS No.

3205-35-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

AIACXWOETVLBIA-YUMQZZPRSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC

SMILES

COC(=O)C1CCCCC1C(=O)OC

Canonical SMILES

COC(=O)C1CCCCC1C(=O)OC

Origin of Product

United States

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